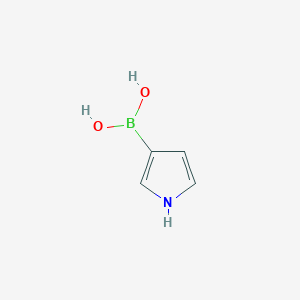

3-Pyrrolylboronic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1H-pyrrol-3-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BNO2/c7-5(8)4-1-2-6-3-4/h1-3,6-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITITTQOWAPHDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CNC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647876 | |

| Record name | 1H-Pyrrol-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763120-55-4 | |

| Record name | 1H-Pyrrol-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Pyrrolylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-pyrrolylboronic acid, a valuable building block in organic synthesis, particularly for the construction of pyrrole-containing compounds in drug discovery. Due to the inherent reactivity of the pyrrole NH group, the synthesis of this compound typically proceeds through an N-protected intermediate. This guide will detail the common strategies involving N-protection, borylation, and subsequent deprotection, as well as the analytical techniques used for its characterization.

Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound is most effectively achieved through a three-step sequence:

-

N-Protection of a 3-halopyrrole: The pyrrole nitrogen is first protected to prevent unwanted side reactions during the subsequent borylation step. The tert-butyloxycarbonyl (Boc) group is a common and versatile choice for this purpose.

-

Lithiation and Borylation: The N-protected 3-halopyrrole undergoes a lithium-halogen exchange followed by reaction with a borate ester to introduce the boronic acid functionality.

-

N-Deprotection: The protecting group is removed to yield the final 1H-pyrrol-3-ylboronic acid.

Experimental Protocols

Step 1: Synthesis of N-Boc-3-bromopyrrole

A detailed protocol for the N-protection of a pyrrole derivative can be adapted from general procedures found in the literature. The synthesis of N-Boc-3-methylpyrrole has been reported, and a similar approach can be applied to 3-bromopyrrole.[1][2]

-

Materials: 3-Bromopyrrole, di-tert-butyl dicarbonate (Boc)₂O, a suitable base (e.g., triethylamine or DMAP), and an aprotic solvent (e.g., dichloromethane or THF).

-

Procedure: To a solution of 3-bromopyrrole in the chosen solvent, the base is added, followed by the dropwise addition of (Boc)₂O. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then worked up by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure. The crude product is purified by column chromatography to yield N-Boc-3-bromopyrrole.

Step 2: Synthesis of N-Boc-3-pyrrolylboronic acid via Lithiation-Borylation

The lithiation-borylation of N-protected carbamates is a well-established method for the synthesis of boronic esters.[3][4][5][6]

-

Materials: N-Boc-3-bromopyrrole, an organolithium reagent (e.g., n-butyllithium or sec-butyllithium), a borate ester (e.g., triisopropyl borate), and an ethereal solvent (e.g., diethyl ether or THF).

-

Procedure: N-Boc-3-bromopyrrole is dissolved in the dry ethereal solvent and cooled to a low temperature (typically -78 °C) under an inert atmosphere. The organolithium reagent is then added dropwise, and the mixture is stirred for a period to allow for the lithium-halogen exchange to occur. Triisopropyl borate is then added, and the reaction is allowed to slowly warm to room temperature. The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride), and the product is extracted with an organic solvent. After an acidic workup, the organic layer is dried and concentrated to give the crude N-Boc-3-pyrrolylboronic acid, which can be purified by chromatography or recrystallization.

Step 3: Deprotection of N-Boc-3-pyrrolylboronic acid

The removal of the N-Boc protecting group can be achieved under various conditions, with acidic hydrolysis being a common method.[7][8][9][10][11]

-

Materials: N-Boc-3-pyrrolylboronic acid, an acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid in dioxane), and a suitable solvent (e.g., dichloromethane).

-

Procedure: N-Boc-3-pyrrolylboronic acid is dissolved in the solvent, and the acid is added. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent and excess acid are removed under reduced pressure to yield the crude this compound. Purification can be achieved by recrystallization or precipitation.

Characterization of this compound

The characterization of boronic acids can be challenging due to their tendency to form cyclic trimers called boroxines upon dehydration. This can lead to complex or broad signals in NMR spectra and the appearance of multiple species in mass spectrometry.[12][13]

Data Presentation

| Property | 1H-Pyrrol-3-ylboronic acid | 1-(Triisopropylsilyl)pyrrol-3-ylboronic acid |

| CAS Number | 763120-55-4[14] | 138900-55-7[15] |

| Molecular Formula | C₄H₆BNO₂[14] | C₁₃H₂₆BNO₂Si[16] |

| Molecular Weight | 110.91 g/mol [14] | 267.25 g/mol [16] |

| Physical State | Solid | Solid |

| Melting Point (°C) | Not reported | Not reported |

| ¹H NMR | Data not available | Spectrum available[15] |

| ¹³C NMR | Data not available | Data not available |

| Mass Spectrometry | Data not available | Data not available |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

To overcome the issue of boroxine formation and obtain clearer NMR spectra, several strategies can be employed:[13]

-

Solvent Choice: Running the NMR in a protic solvent like methanol-d₄ can help to break up the boroxine trimers. The B-OH protons will likely exchange with the solvent and not be observed.

-

Low Concentration: Using a dilute sample can minimize intermolecular interactions and oligomerization.

-

Derivatization: Conversion of the boronic acid to a boronate ester (e.g., with pinacol) or a diethanolamine adduct can provide sharper NMR signals.

A standard NMR experiment would involve dissolving the sample in a suitable deuterated solvent and acquiring ¹H, ¹³C, and potentially ¹¹B NMR spectra.

Mass Spectrometry (MS)

The analysis of boronic acids by mass spectrometry can be complex due to the potential for dehydration and the formation of various adducts.[12][17][18]

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for LC-MS analysis. Both positive and negative ion modes should be explored.[18] In positive mode, adducts with sodium ([M+Na]⁺) are common.

-

Derivatization for GC-MS: For gas chromatography-mass spectrometry (GC-MS), the boronic acid must be derivatized to increase its volatility, for example, by silylation.[12]

-

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition of the parent ion and any observed fragments.

Visualization of Synthetic and Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Caption: Synthetic pathway to this compound.

Caption: Workflow for the characterization of this compound.

References

- 1. Formation of N-Boc pyrrole 2,5-methyl diester, a key intermediate in the Donohoe synthesis of 1-epiaustrali... [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 4. scispace.com [scispace.com]

- 5. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bristol.ac.uk [bristol.ac.uk]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. reddit.com [reddit.com]

- 14. 1H-pyrrol-3-ylboronic acid | CAS: 763120-55-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 15. 1-(Triisopropylsilyl)pyrrole-3-boronic acid(138900-55-7) 1H NMR [m.chemicalbook.com]

- 16. 1-(Triisopropylsilyl)pyrrole-3-boronic acid | C13H26BNO2Si | CID 2763303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Pyrrolylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and reactivity of 3-pyrrolylboronic acid, a valuable heterocyclic building block in organic synthesis and medicinal chemistry. Due to the inherent instability of many N-unsubstituted heteroarylboronic acids, this guide will focus on the more commonly utilized N-protected derivatives, particularly the N-tert-butoxycarbonyl (Boc) protected form, while also providing available information on the parent compound, 1H-pyrrol-3-ylboronic acid.[1]

Chemical and Physical Properties

This compound and its derivatives are organoboron compounds that serve as key intermediates in the formation of complex molecules, especially in the synthesis of pharmaceuticals and agrochemicals.[2][3][4] The pyrrole moiety is a privileged scaffold in medicinal chemistry, and its incorporation into larger molecules via the boronic acid handle is a widely used strategy.[5]

General Properties

The properties of this compound are significantly influenced by the presence and nature of a protecting group on the pyrrole nitrogen. The unprotected 1H-pyrrol-3-ylboronic acid is a solid at room temperature. The N-protected derivatives, such as N-Boc-3-pyrrolylboronic acid, are generally more stable and easier to handle.[1]

Quantitative Data

Quantitative physical and chemical data for 1H-pyrrol-3-ylboronic acid is not extensively reported in the literature, likely due to its instability. The data for N-protected analogs, such as N-Boc-pyrrole-2-boronic acid, can provide valuable insights into the expected properties of the 3-substituted isomer.

| Property | Value (1H-pyrrol-3-ylboronic acid) | Value (N-Boc-pyrrole-2-boronic acid) | Value (1-Acetyl-4-methyl-1H-pyrrol-3-yl)boronic acid |

| Molecular Formula | C4H6BNO2[6] | C9H14BNO4[7][8] | C7H10BNO3[9] |

| Molecular Weight | 110.91 g/mol [6] | 211.02 g/mol [7] | 166.97 g/mol [9] |

| Melting Point | Data not available | 93-98 °C (dec.)[7] | Data not available |

| Boiling Point | Data not available | 361.4 °C (Predicted)[7] | Data not available |

| Solubility | Soluble in polar organic solvents. | Soluble in Chloroform, Ethyl Acetate.[7] | Data not available |

| pKa | Data not available | Data not available | Data not available |

Note: The data for N-Boc-pyrrole-2-boronic acid is provided as a reference for the expected properties of the N-Boc-3-pyrrolylboronic acid analog.

Synthesis of this compound

The synthesis of this compound typically involves the use of an N-protected pyrrole to prevent side reactions at the acidic N-H proton. A common strategy is the protection of the pyrrole nitrogen, followed by directed ortho-metalation (or in this case, beta-metalation) and subsequent borylation.

References

- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1H-pyrrol-3-ylboronic acid | CAS: 763120-55-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. chembk.com [chembk.com]

- 8. 1-(tert-Butoxycarbonyl)-2-pyrroleboronic Acid | C9H14BNO4 | CID 2734321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (1-Acetyl-4-methyl-1H-pyrrol-3-YL)boronic acid | C7H10BNO3 | CID 72220468 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability and Storage of 3-Pyrrolylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-pyrrolylboronic acid. Due to the inherent instability of many heteroaromatic boronic acids, a thorough understanding of their handling and storage is critical to ensure the integrity of experimental results and the quality of drug development programs. This document outlines the primary degradation pathways, provides detailed experimental protocols for stability assessment, and offers recommendations for long-term storage.

Chemical Stability and Degradation Pathways

Heteroaromatic boronic acids, including this compound, are susceptible to degradation, primarily through protodeboronation. This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, resulting in the formation of pyrrole and boric acid. The rate of protodeboronation is influenced by several factors, including pH, temperature, and the presence of catalysts.

While specific quantitative stability data for this compound is not extensively available in the public domain, the behavior of analogous compounds, such as 2-pyrrolylboronic acid, suggests a susceptibility to degradation, particularly in solution.

The likely degradation pathway is illustrated below:

Quantitative Stability Data

Precise, peer-reviewed quantitative stability data for this compound is limited. The following tables provide an inferred stability profile based on the known behavior of similar heteroaromatic boronic acids. These should be considered as guidelines for handling and experimental design, with the recommendation that users perform their own stability assessments for critical applications.

Table 1: Inferred Solid-State Stability of this compound

| Condition | Temperature | Humidity | Light | Recommended Storage Duration | Potential Degradation |

| Ideal | 2-8°C | < 30% RH | Dark | > 12 months | Minimal |

| Ambient | 20-25°C | ~50% RH | Ambient | < 6 months | Slow decomposition |

| Accelerated | 40°C | 75% RH | Exposed | < 1 month | Significant decomposition |

Table 2: Inferred Solution-State Stability of this compound (Aqueous Buffer, pH 7.4)

| Temperature | Concentration | Storage Duration (t½ approx.) | Primary Degradation Product |

| 2-8°C | 10 mM | Days to Weeks | Pyrrole |

| 25°C | 10 mM | Hours to Days | Pyrrole |

| 40°C | 10 mM | Hours | Pyrrole |

Recommended Storage and Handling

To ensure the longevity and purity of this compound, the following storage and handling procedures are recommended:

-

Short-Term Storage (Solid): Store in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (argon or nitrogen).

-

Long-Term Storage (Solid): For extended periods, store in a freezer (-20°C or below) in a tightly sealed container under an inert atmosphere.

-

Solution Storage: Prepare solutions fresh for each use. If short-term storage is unavoidable, store solutions at 2-8°C for no longer than 24 hours. For longer-term applications, consider converting the boronic acid to a more stable derivative, such as a pinacol or MIDA ester.

-

Handling: Minimize exposure to atmospheric moisture and air. Use a glove box or glove bag for weighing and transferring the solid material.

Experimental Protocols for Stability Assessment

A forced degradation study is recommended to understand the stability profile of a specific batch of this compound. This involves subjecting the compound to a range of stress conditions and analyzing for degradation products.

Stability Indicating HPLC-UV Method

Objective: To develop a stability-indicating reverse-phase HPLC method for the separation of this compound from its potential degradation products.

Instrumentation:

-

HPLC with a Diode Array Detector (DAD) or UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient Elution:

-

A typical starting point would be a linear gradient from 5% B to 95% B over 20 minutes. The gradient should be optimized to ensure separation of the parent compound from any degradation products.

Detection:

-

Monitor at the λmax of this compound (to be determined experimentally, likely in the range of 220-280 nm).

Sample Preparation:

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

-

For forced degradation samples, dilute with the mobile phase to an appropriate concentration for analysis.

Procedure:

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

-

Inject a blank (diluent) to ensure no interfering peaks are present.

-

Inject a standard solution of this compound to determine its retention time and peak area.

-

Inject the stressed samples and monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

-

Peak purity analysis using the DAD can be employed to assess the homogeneity of the parent peak in the presence of degradants.

¹H and ¹¹B NMR Spectroscopy for Degradation Monitoring

Objective: To monitor the degradation of this compound and identify degradation products using NMR spectroscopy.

Instrumentation:

-

NMR Spectrometer (400 MHz or higher).

Sample Preparation:

-

Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d₆, CD₃CN).

-

For kinetic studies, the reaction can be monitored directly in the NMR tube by adding the stressor (e.g., D₂O, acid, or base).

Procedure:

-

Acquire an initial ¹H and ¹¹B NMR spectrum of the pure compound.

-

Subject the sample to the desired stress condition.

-

Acquire spectra at various time intervals.

-

¹H NMR Analysis: Monitor the disappearance of signals corresponding to this compound and the appearance of new signals. The formation of pyrrole can be identified by its characteristic aromatic signals.

-

¹¹B NMR Analysis: The boron atom provides a sensitive probe for the chemical environment. This compound will exhibit a characteristic chemical shift for the trigonal planar boronic acid. Upon degradation to boric acid, a new signal at a different chemical shift will appear.

Conclusion

While this compound is a valuable building block in organic synthesis and drug discovery, its inherent instability necessitates careful handling and storage. This guide provides a framework for understanding its stability profile and for implementing robust analytical methods to ensure its quality and integrity throughout the research and development process. For critical applications, it is strongly recommended that researchers perform their own stability studies on the specific batches of material being used. The use of more stable derivatives, such as boronate esters, should also be considered for applications requiring long-term solution stability.

3-Pyrrolylboronic Acid and its Derivatives: A Technical Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-pyrrolylboronic acid and its derivatives as valuable building blocks in medicinal chemistry. Boronic acids, particularly those incorporating heterocyclic scaffolds like pyrrole, have garnered significant attention for their versatile applications in drug discovery, primarily as key intermediates in carbon-carbon bond formation and as pharmacophores in enzyme inhibitors. This document will cover the synthesis, biological activities, and experimental methodologies related to this compound derivatives, offering a comprehensive resource for researchers in the field.

Introduction to Boronic Acids in Medicinal Chemistry

Boronic acids and their derivatives have become indispensable tools in modern medicinal chemistry.[1][2][3][4][5] Their unique chemical properties, including their ability to form reversible covalent bonds with diols and act as transition state analogs for serine proteases, have led to the development of several successful drugs, most notably the proteasome inhibitor Bortezomib (Velcade®).[1][2] The versatility of boronic acids stems from their utility in the Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing complex molecular architectures.[4] The incorporation of heterocyclic moieties, such as the pyrrole ring, into boronic acid structures can significantly influence their physicochemical properties, target selectivity, and pharmacokinetic profiles.[1][6]

The Pyrrole Scaffold in Drug Discovery

The pyrrole ring is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic drugs with diverse biological activities.[6] Pyrrole derivatives have demonstrated anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[6][7][8] The nitrogen-containing five-membered ring can participate in hydrogen bonding and other non-covalent interactions within biological targets, making it an attractive motif for drug design.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives typically involves the protection of the pyrrole nitrogen, followed by lithiation or a Grignard reaction and subsequent quenching with a trialkyl borate. The resulting boronic ester can then be hydrolyzed to the desired boronic acid. A general synthetic approach is outlined below.

General Synthetic Scheme

Caption: General workflow for the synthesis of this compound and its derivatives.

Experimental Protocol: Synthesis of N-Boc-3-pyrrolylboronic Acid Pinacol Ester

This protocol is a generalized procedure based on common methods for the synthesis of heteroaryl boronic esters.

-

N-Protection: To a solution of pyrrole in a suitable solvent (e.g., THF, DCM), add a protecting group reagent such as di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like DMAP. Stir the reaction at room temperature until completion, as monitored by TLC.

-

Bromination: Cool the solution of N-Boc-pyrrole to 0 °C and add N-bromosuccinimide (NBS) portion-wise. Allow the reaction to warm to room temperature and stir until the starting material is consumed.

-

Lithiation and Borylation: Dissolve the resulting 3-bromo-N-Boc-pyrrole in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium (n-BuLi) dropwise and stir for 1 hour. Quench the reaction with triisopropyl borate and allow it to warm to room temperature.

-

Esterification and Purification: Add pinacol to the reaction mixture and stir. After workup, purify the crude product by column chromatography to yield the N-Boc-3-pyrrolylboronic acid pinacol ester.

Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds with various aryl or heteroaryl halides.[9] This reaction is a cornerstone of modern organic synthesis and drug discovery.

General Reaction Scheme

Caption: Suzuki-Miyaura coupling of this compound with an aryl halide.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a representative protocol for the Suzuki-Miyaura coupling of a this compound derivative with an aryl bromide.

-

Reaction Setup: In a reaction vessel, combine the this compound or its pinacol ester (1.2 equivalents), the aryl bromide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture of dioxane and water (4:1). Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, concentrated, and the residue is purified by column chromatography to afford the desired 3-arylpyrrole derivative.

Biological Activities of this compound Derivatives

While specific data for a wide range of this compound derivatives is not extensively consolidated, the broader class of pyrrole derivatives and boronic acids have shown significant potential in various therapeutic areas.

Enzyme Inhibition

Boronic acids are well-known inhibitors of serine proteases, where the boron atom forms a tetrahedral intermediate with the catalytic serine residue.[10][11] It is hypothesized that this compound derivatives could be designed to target specific proteases involved in diseases such as cancer, viral infections, and inflammatory disorders.

Caption: Hypothetical mechanism of enzyme inhibition by a this compound derivative.

Anticancer Activity

Pyrrole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[7][8] The combination of a pyrrole scaffold with a boronic acid moiety could lead to novel anticancer agents, potentially acting as proteasome inhibitors or targeting other cancer-related enzymes.

Quantitative Data on Related Pyrrole Derivatives

While specific data for this compound derivatives is limited in the public domain, the following table summarizes the biological activities of some reported pyrrole derivatives to illustrate their potential.

| Compound Class | Target/Assay | Activity (IC₅₀/EC₅₀) | Reference |

| Pyrrole-based hydrazide (vh0) | MAO-B Inhibition | 0.665 µM | [12] |

| Pyrrole-based hydrazide (vh0) | AChE Inhibition | 4.145 µM | [12] |

| Pyrazoline-conjugated pyrrole | Antimicrobial | 50.87-56.60% inhibition at 32 µg/ml | [8] |

| Pyrazoline-conjugated pyrrole | NCI-60 Anticancer Screen | 50.21-108.37% growth inhibition at 10 µM | [8] |

| Dipeptide proline-boronic acids | MGC803 cell line | nM range | [13] |

Assays for Biological Evaluation

To assess the medicinal chemistry potential of novel this compound derivatives, a battery of in vitro and in vivo assays is necessary.

General Workflow for Biological Evaluation

Caption: A typical workflow for the biological evaluation of new chemical entities.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value for each compound.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds for medicinal chemistry. Their utility as synthetic intermediates and their potential for biological activity, particularly as enzyme inhibitors, make them attractive targets for further investigation. Future research should focus on the synthesis and evaluation of diverse libraries of this compound derivatives to explore their full therapeutic potential. The development of more specific and potent enzyme inhibitors based on this scaffold could lead to novel treatments for a range of diseases.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and biological activity of peptide proline-boronic acids as proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3-Pyrrolylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 3-pyrrolylboronic acid (CAS No. 763120-55-4), a valuable building block in medicinal chemistry and materials science.[1] Due to the limited availability of a complete, unified dataset in public literature, this document compiles representative spectroscopic data based on analogous compounds and established principles of analytical chemistry. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate its application in research and development.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound (C₄H₆BNO₂). It is important to note that boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines), which may lead to complex spectra. The presented data pertains to the monomeric form.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | DMSO-d₆ | ~7.8 | br s | - | B(OH)₂ |

| ~7.2 | t | ~2.5 | H-2 | ||

| ~6.7 | t | ~2.5 | H-5 | ||

| ~6.2 | t | ~2.5 | H-4 | ||

| ~11.0 | br s | - | NH | ||

| ¹³C NMR | DMSO-d₆ | ~125 | - | - | C-2 |

| ~120 (broad) | - | - | C-3 | ||

| ~115 | - | - | C-5 | ||

| ~108 | - | - | C-4 | ||

| ¹¹B NMR | DMSO-d₆ | ~28-30 | br s | - | -B(OH)₂ |

Note: NMR spectra of boronic acids can be challenging to interpret due to the quadrupolar nature of the boron nucleus and the potential for oligomerization. Running spectra in coordinating solvents like DMSO-d₆ or with the addition of a small amount of D₂O can help sharpen signals and break up oligomers.

Table 2: Infrared (IR) Spectroscopy Data

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| O-H Stretch (B-OH) | 3400-3200 | Strong, Broad |

| N-H Stretch | ~3300 | Medium, Broad |

| C-H Stretch (Aromatic) | ~3100 | Medium |

| C=C Stretch (Pyrrole Ring) | ~1550, ~1470 | Medium |

| B-O Stretch | 1380-1310 | Strong |

| C-N Stretch | ~1250 | Medium |

Table 3: Mass Spectrometry (MS) Data

| Technique | Ionization Mode | [M+H]⁺ (Calculated) | [M-H]⁻ (Calculated) | Key Fragmentation Peaks |

| ESI-MS | Positive | 112.0564 | - | Dehydration products, boroxine fragments |

| Negative | - | 110.0408 | Loss of water |

Note: Mass spectrometry of boronic acids can be complex due to their tendency to dehydrate and form boroxines under certain conditions.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of aryl and heteroarylboronic acids.

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Materials:

-

N-protected 3-bromopyrrole (e.g., 1-(triisopropylsilyl)-3-bromopyrrole)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve N-protected 3-bromopyrrole in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi in hexanes dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of 1 M HCl and stir vigorously for 1 hour.

-

Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

Spectroscopic Characterization Workflow

The following workflow outlines the steps for the spectroscopic analysis of the synthesized this compound.

Caption: Workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a high-field NMR spectrometer.

-

For ¹H NMR, pay close attention to the integration of the aromatic protons and the presence of the broad B(OH)₂ and NH signals.

-

For ¹³C NMR, identify the four distinct signals of the pyrrole ring, noting the broadness of the carbon attached to boron.

-

The ¹¹B NMR should show a single broad peak characteristic of a trigonal boronic acid.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Identify the characteristic broad O-H and N-H stretching bands, as well as the strong B-O stretching vibration.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) in both positive and negative ion modes.

-

Identify the molecular ion peaks corresponding to [M+H]⁺ and [M-H]⁻ and analyze the fragmentation pattern.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on the logical correlation of different analytical techniques to confirm the chemical structure.

Caption: Interrelation of spectroscopic data for structure confirmation.

This guide provides a foundational understanding of the spectroscopic properties and synthesis of this compound. Researchers and drug development professionals can utilize this information to effectively incorporate this versatile building block into their synthetic strategies and accelerate the discovery of new chemical entities.

References

An In-depth Technical Guide to the Electronic Effects of the Pyrrole Ring in Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the intrinsic electronic properties of the pyrrole ring and its influence on the acidity, reactivity, and utility of pyrrole-containing boronic acids. This class of compounds is of significant interest in medicinal chemistry and materials science, primarily as versatile building blocks in palladium-catalyzed cross-coupling reactions.

Core Concepts: The Duality of the Pyrrole Substituent

The pyrrole ring exerts a complex electronic influence that is a combination of two opposing effects:

-

Inductive Effect (σ-withdrawal): The sp²-hybridized nitrogen atom is more electronegative than carbon, leading to an inductive withdrawal of electron density from the attached boronic acid moiety through the sigma bond framework.

-

Resonance Effect (π-donation): The nitrogen atom's lone pair of electrons is delocalized throughout the five-membered ring, participating in the 6-π electron aromatic system.[1] This creates a π-electron-rich system capable of donating electron density to substituents, a phenomenon known as a +M (mesomeric) effect.

In most contexts relevant to boronic acid chemistry, particularly the stabilization of the electron-deficient boron center and reactivity in cross-coupling reactions, the π-donating resonance effect is the dominant factor. The pyrrole ring is therefore best understood as an electron-donating group (EDG) .

Caption: Delocalization of the nitrogen lone pair in pyrrole.

Impact on Lewis Acidity (pKa)

Boronic acids are Lewis acids, accepting a hydroxide ion to form a more stable, tetrahedral boronate species.[2] The equilibrium of this reaction is described by the pKa value.

R-B(OH)₂ + 2 H₂O ⇌ R-B(OH)₃⁻ + H₃O⁺

The electronic nature of the 'R' group directly modulates this acidity. Electron-donating groups (EDGs) increase electron density at the boron center, making it a weaker Lewis acid and thus increasing the pKa . Conversely, electron-withdrawing groups (EWGs) decrease electron density at the boron, making it a stronger Lewis acid and decreasing the pKa .[2][3]

Given that the pyrrole ring is a net electron donor, it is expected that pyrrole-boronic acids are weaker acids (have a higher pKa) than phenylboronic acid. However, direct experimental data for simple pyrrole-boronic acids is scarce. The most commonly available derivative, N-Boc-2-pyrroleboronic acid, has a predicted pKa of 8.47.[4] The tert-butoxycarbonyl (Boc) group is electron-withdrawing, which counteracts the donating effect of the pyrrole ring and reduces the pKa.[5] This highlights the importance of considering all substituents when evaluating electronic effects.

Caption: Influence of the pyrrole ring on boronic acid pKa.

Table 1: Comparison of Boronic Acid pKa Values

This table summarizes the experimental pKa of phenylboronic acid and the predicted pKa for its N-Boc-pyrrole analogue.

| Compound | Substituent Nature | pKa (in water) | Reference |

| Phenylboronic Acid | Reference | ~8.8 | [2][6] |

| N-Boc-2-pyrroleboronic acid | Pyrrole (Donating) + Boc (Withdrawing) | 8.47 (Predicted) | [4] |

Quantitative Electronic Parameters: The Hammett Equation

The Hammett equation (log(K/K₀) = σρ) is a linear free-energy relationship that quantifies the electronic effect of meta- and para-substituents on a benzene ring.[7][8] The substituent constant, σ, indicates the electron-donating (negative σ) or electron-withdrawing (positive σ) character of a group.

While originally developed for benzene systems, these constants provide a useful framework. Published data lists a Hammett constant (σ) for the 2-pyrrolyl group as +0.17.[9] This positive value suggests a net electron-withdrawing effect, which seemingly contradicts the ring's known π-donating ability. This discrepancy arises because the Hammett constant is derived from the ionization of substituted benzoic acids, a system where the substituent's inductive effect can play a more significant role than its resonance effect. For reactions involving an electron-deficient center, like a boronic acid, the resonance donation of the pyrrole ring is more influential.

Table 2: Selected Hammett Substituent Constants (σp)

This table provides context for the electronic nature of various substituents.

| Substituent | σp Value | Electronic Effect |

| -OCH₃ (Methoxy) | -0.27 | Strong EDG |

| -CH₃ (Methyl) | -0.17 | Weak EDG |

| -H (Hydrogen) | 0.00 | Reference |

| -2-pyrrolyl | +0.17 | Net Withdrawing (in benzoic acid system) |

| -Cl (Chloro) | +0.23 | EWG |

| -CF₃ (Trifluoromethyl) | +0.54 | Strong EWG |

| -NO₂ (Nitro) | +0.78 | Very Strong EWG |

| (Data sourced from various standard compilations)[10] |

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis. The key transmetalation step involves the transfer of the organic group from the boronic acid to the palladium center. The rate of this step is highly sensitive to the electronic nature of the boronic acid.

Generally, electron-donating groups on the aryl boronic acid enhance the nucleophilicity of the organic fragment, accelerating the transmetalation step and often leading to higher reaction yields.[11] Conversely, EWGs can slow this step. Studies have shown that N-protected pyrrole boronic acids are excellent coupling partners, providing high yields in the synthesis of complex heteroaryl systems.[12]

Caption: The Suzuki-Miyaura catalytic cycle.

Table 3: Representative Yields in Suzuki-Miyaura Coupling

The following data illustrates the effect of substituents on phenylboronic acid when coupled with (1-(2-(trimethylsilyl)ethoxy)methyl)-4-bromo-1H-pyrrole under optimized conditions.

| Phenylboronic Acid Substituent | Electronic Effect | Yield (%) |

| 4-OCH₃ | Strong EDG | 95 |

| 4-CH₃ | Weak EDG | 91 |

| -H | Reference | 88 |

| 4-Cl | EWG | 85 |

| 4-CF₃ | Strong EWG | 82 |

| 2-NO₂ | Very Strong EWG | 71 |

| (Data adapted from J. Org. Chem. 2017, 82, 22, 11953–11960)[13] |

These results clearly demonstrate the trend of higher yields with more electron-donating groups on the boronic acid partner.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-pyrroleboronic Acid

This procedure is a representative method involving lithium-halogen exchange followed by borylation.

Materials:

-

N-Boc-2-bromopyrrole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add N-Boc-2-bromopyrrole (1.0 eq) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-BuLi (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

Borylation: Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture. Allow the solution to slowly warm to room temperature and stir overnight.

-

Workup: Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the title compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling with N-Boc-2-pyrroleboronic Acid

This is a general protocol for coupling a heteroaryl bromide with a pyrrole boronic acid.

Materials:

-

Aryl or heteroaryl halide (Ar-X, 1.0 eq)

-

N-Boc-2-pyrroleboronic acid (1.5 eq)

-

Pd(dppf)Cl₂ catalyst (0.05 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

1,2-Dimethoxyethane (DME) or Dioxane/Water solvent mixture

-

Ethyl acetate

-

Deionized water

Procedure:

-

Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 eq), N-Boc-2-pyrroleboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times.

-

Solvent Addition: Add degassed solvent (e.g., DME or a 4:1 mixture of dioxane and water) via syringe.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[12]

Summary and Outlook

The pyrrole ring functions as a potent π-electron-donating group in the context of boronic acids. This electronic character has predictable and significant consequences:

-

It decreases the Lewis acidity of the boronic acid, resulting in a higher pKa compared to phenylboronic acid.

-

It accelerates the transmetalation step in Suzuki-Miyaura cross-coupling, generally leading to high reaction yields and making pyrrole boronic acids valuable synthetic intermediates.

For professionals in drug development, the ability to tune the electronic properties of these building blocks is crucial for optimizing reaction conditions and accessing novel chemical space. Understanding the dominant π-donating nature of the pyrrole ring is key to leveraging its full potential in the synthesis of complex, biologically active molecules.

Caption: General experimental workflow.

References

- 1. Pyrrole - Wikipedia [en.wikipedia.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chembk.com [chembk.com]

- 5. bloomtechz.com [bloomtechz.com]

- 6. researchgate.net [researchgate.net]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scispace.com [scispace.com]

- 10. Hammett substituent constants [stenutz.eu]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

A Historical Perspective on the Development of Heteroaryl Boronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroaryl boronic acids and their derivatives have become indispensable tools in modern organic synthesis, particularly in the realm of pharmaceutical and materials science. Their utility as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction has revolutionized the construction of complex biaryl and heteroaryl structures, which are prevalent in a vast number of biologically active molecules. This technical guide provides a historical perspective on the development of heteroaryl boronic acids, detailing the evolution of their synthesis, the challenges overcome, and the emergence of stable surrogates that have broadened their applicability.

Early Developments and the Dawn of Boronic Acid Chemistry

The story of boronic acids begins in 1860, when Edward Frankland reported the first synthesis of an organoboronic acid, ethylboronic acid.[1] This seminal work laid the foundation for a new class of organoboron compounds. However, for over a century, boronic acids remained largely a curiosity for academic chemists. The landscape began to change dramatically with the advent of palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Revolution and the Rise of Heteroaryl Boronic Acids

The development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s and its subsequent refinement marked a turning point for boronic acids. This reaction, which forges a carbon-carbon bond between an organoboron compound and an organic halide, offered a powerful and versatile method for synthesizing complex molecules with high functional group tolerance. As the demand for novel heterocyclic compounds in drug discovery grew, so did the need for efficient methods to prepare heteroaryl boronic acids.

Synthetic Methodologies: An Evolutionary Journey

The synthesis of heteroaryl boronic acids has evolved significantly, moving from harsh, function-group-intolerant methods to milder, more versatile catalytic approaches.

Halogen-Metal Exchange and Borylation

One of the earliest and still widely used methods for the synthesis of heteroaryl boronic acids involves a halogen-metal exchange followed by quenching with a trialkyl borate. This approach typically utilizes organolithium or Grignard reagents.

Experimental Protocol: Synthesis of 2-Pyridineboronic Acid via Halogen-Metal Exchange

-

Reaction Setup: A solution of 2-bromopyridine (10 mmol) and triisopropyl borate (20 mmol) in a mixture of anhydrous toluene (14 mL) and THF (7 mL) is cooled to -30 °C under a nitrogen atmosphere.

-

Addition of Organolithium Reagent: 1.6 M n-butyllithium in hexane (10 mmol) is added dropwise to the cooled solution.

-

Reaction: The mixture is stirred at -30 °C for 3 hours, then allowed to warm to room temperature and stirred for an additional 3 hours.

-

Work-up: The reaction is quenched with concentrated hydrochloric acid (1 mL) and stirred for 1 hour. The mixture is then poured into ice water, and the pH is adjusted to 8 with a saturated sodium bicarbonate solution.

-

Extraction and Purification: The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography.

-

Yield: 81%.[2]

Miyaura Borylation

The palladium-catalyzed cross-coupling of heteroaryl halides with a diboron reagent, known as the Miyaura borylation, was a significant advancement. This method offered milder reaction conditions and greater functional group compatibility compared to the traditional halogen-metal exchange.

Experimental Protocol: Miyaura Borylation of 1-Boc-4-iodopyrazole

-

Reaction Setup: A reaction vessel is charged with 1-Boc-4-iodopyrazole (0.1 mol), bis(pinacolato)diboron (0.1 mol), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.001 mol), and potassium acetate (0.1 mol) in isopropanol (200 mL).

-

Reaction: The mixture is degassed and heated to reflux under a nitrogen atmosphere for 16 hours.

-

Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is extracted with petroleum ether and purified to yield 1-Boc-4-pyrazoleboronic acid pinacol ester.

-

Yield: 85.7%.[2]

C-H Activation and Borylation

More recently, direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of heteroaryl boronic acids. This approach avoids the need for pre-functionalized heteroaryl halides, allowing for the direct conversion of C-H bonds to C-B bonds. Iridium- and rhodium-based catalysts have been particularly effective in this transformation.

Experimental Protocol: Iridium-Catalyzed Borylation of Arenes

-

Reaction Setup: An arene (10 mmol) is reacted with bis(pinacolato)diboron in the presence of 0.1% [Ir(COD)(OMe)]₂ and 0.2% dtbpy in THF.

-

Reaction: The mixture is heated at 80 °C.

-

Conversion to Boronic Acid: The crude arylboronic ester is then subjected to oxidative cleavage with NaIO₄ in a 4:1 mixture of THF/H₂O to yield the arylboronic acid.

Challenges in the Synthesis and Handling of Heteroaryl Boronic Acids

Despite the development of various synthetic methods, heteroaryl boronic acids present unique challenges due to their inherent instability.

-

Protodeboronation: The carbon-boron bond in many heteroaryl boronic acids is susceptible to cleavage by protic solvents, especially under basic conditions. This decomposition pathway reduces the yield of desired cross-coupling products.[3]

-

The "2-Pyridyl Problem": 2-Pyridylboronic acid and related derivatives are notoriously unstable and difficult to isolate. The proximity of the nitrogen atom to the boronic acid moiety is believed to contribute to this instability.[4][5]

-

Purification and Storage: The polar nature of many heteroaryl boronic acids can make their purification by chromatography challenging. Furthermore, their tendency to dehydrate and form cyclic anhydrides (boroxines) complicates storage and accurate stoichiometry in reactions.

The Advent of Stable Surrogates

To address the challenges of instability, a variety of stable surrogates for heteroaryl boronic acids have been developed. These compounds can be easily handled and stored, and they release the active boronic acid in situ under the reaction conditions.

-

Boronate Esters (e.g., Pinacol Esters): Esterification of the boronic acid with a diol, such as pinacol, provides a more stable compound that is less prone to protodeboronation.[6]

-

Trifluoroborate Salts: Potassium heteroaryltrifluoroborates are highly stable, crystalline solids that are easily prepared from the corresponding boronic acids or esters.[7]

-

N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are exceptionally stable, air- and moisture-tolerant solids. They undergo slow hydrolysis under basic conditions to release the corresponding boronic acid, making them ideal for cross-coupling reactions with challenging substrates.[8]

-

Diethanolamine (DABO) Boronates: These are air-stable complexes that can be used directly in Suzuki-Miyaura reactions.[6]

Data Presentation: A Comparative Overview of Synthetic Methods

The following tables summarize representative yields for the synthesis of various heteroaryl boronic acids and their derivatives using different historical and modern methods.

Table 1: Synthesis of Pyridine and Pyrazole Boronic Acid Derivatives

| Heterocycle | Synthetic Method | Reagents | Yield (%) | Reference |

| 2-Pyridylboronic acid | Halogen-metal exchange | 2-Bromopyridine, n-BuLi, B(OiPr)₃ | 81% | [2] |

| 2-Pyridylboronic acid | Grignard Reaction | 2-Bromopyridine, iPrMgCl, B(OSiMe₃)₃ | 67.7% | [9] |

| 1-Boc-4-pyrazoleboronic acid pinacol ester | Miyaura Borylation | 1-Boc-4-iodopyrazole, B₂pin₂, Pd(dppf)Cl₂ | 85.7% | [2] |

| 1-Methyl-1H-pyrazole-3-boronic acid pinacol ester | Halogen-metal exchange | 3-Iodo-1-methyl-1H-pyrazole, n-BuLi, Isopropoxyboronic acid pinacol ester | 35.5% | [10] |

Table 2: Synthesis of Indole, Thiophene, and Furan Boronic Acid Derivatives

| Heterocycle | Synthetic Method | Reagents | Yield (%) | Reference |

| 3-Indolylboronic acid | Halogen-metal exchange | 3-Bromoindole, n-BuLi, B(OiPr)₃ | 45% (overall) | [11] |

| 4-Indolylboronic acid pinacol ester | Directed ortho-metalation | N-Boc-indole, s-BuLi, Bpin | Not specified | [11] |

| 3-Thiopheneboronic acid | Suzuki Coupling Precursor | 3-Bromothiophene, Pd(PPh₃)₂Cl₂, K₂CO₃ | Not specified | [12] |

| 2-Furanboronic acid | Suzuki Coupling | Pyridine-2-sulfonyl fluoride, Pd(dppf)Cl₂ | Good | [8] |

Table 3: Suzuki-Miyaura Coupling Yields with Heteroaryl Boronic Acids and Derivatives

| Heteroaryl Boronic Acid/Derivative | Coupling Partner | Catalyst System | Yield (%) | Reference |

| 3-Thiophene boronic acid | 5-Chloro-2-thiophene carbaldehyde | Pd(OAc)₂/SPhos | 71% | [13] |

| 5-Indole boronic acid | 3-Chloro-2,5-dimethylpyrazine | Pd(OAc)₂/SPhos | 90% | [13] |

| 2-Pyridyl MIDA boronate | 4-Chloroanisole | XphosPdcycle, Cu(OAc)₂ | 95% | [5] |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Good to Excellent | [14] |

Visualizing the Evolution: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and the evolution of synthetic strategies for heteroaryl boronic acids.

Caption: Evolution of synthetic routes to heteroaryl boronic acids.

Caption: Challenges and solutions in heteroaryl boronic acid chemistry.

References

- 1. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]

- 2. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Indole synthesis [organic-chemistry.org]

- 5. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

- 7. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]

- 11. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Computational Guide to the Structural Elucidation of 3-Pyrrolylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the molecular structure of arylboronic acids, with a specific focus on 3-pyrrolylboronic acid as a representative molecule. While direct computational studies on this compound are not extensively available in the current literature, this document extrapolates from established theoretical work on analogous compounds, such as phenylboronic acid derivatives and other pyrrole-containing molecules. The guide details the prevalent quantum chemical calculation methods, summarizes expected quantitative data in a structured format, and outlines typical experimental protocols for synthesis and characterization. Furthermore, it includes visualizations of computational workflows and potential intermolecular interactions to aid in the understanding of the underlying theoretical principles and their practical applications in drug design and materials science.

Introduction

This compound is an organoboron compound featuring a pyrrole ring linked to a boronic acid functional group. This unique combination of a π-excessive aromatic heterocycle and an electron-deficient boron center imparts it with interesting electronic properties and the potential for diverse applications, particularly as a building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules.[1] Understanding the three-dimensional structure, electronic properties, and conformational landscape of this compound is paramount for predicting its reactivity, designing novel derivatives with tailored properties, and elucidating its potential biological activity.

Theoretical calculations, primarily based on quantum mechanics, offer a powerful and cost-effective avenue to probe the molecular characteristics of compounds like this compound at the atomic level. These computational methods can provide detailed insights into geometric parameters, vibrational frequencies, electronic structure, and thermodynamic stability, complementing and guiding experimental investigations.

Theoretical and Computational Methodologies

The theoretical investigation of arylboronic acids typically involves a multi-step computational protocol designed to accurately model the molecule's properties. The primary methods employed are post-Hartree-Fock ab initio techniques and Density Functional Theory (DFT).

Møller-Plesset Perturbation Theory

Møller-Plesset (MP) perturbation theory is a post-Hartree-Fock method that improves upon the Hartree-Fock approximation by incorporating electron correlation effects.[2] The theory treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian.[3] Calculations are often truncated at the second (MP2), third (MP3), or fourth (MP4) order, with MP2 being the most common due to its balance of accuracy and computational cost.[2][3][4] MP2 is particularly effective for describing systems with weak to moderate electron correlation and for modeling dispersion interactions, which are crucial for understanding intermolecular forces.[3]

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate results with a more manageable computational expense compared to high-level ab initio methods.[5] DFT calculations are based on the principle that the energy of a system can be determined from its electron density. The choice of the exchange-correlation functional and the basis set is critical for the accuracy of DFT calculations. For boronic acid derivatives, hybrid functionals such as B3LYP are commonly used in conjunction with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p).[6][7]

A Typical Computational Protocol

A standard theoretical study of a molecule like this compound would follow the workflow detailed below. This process ensures that the calculated properties correspond to a stable, realistic molecular structure.

Caption: A typical workflow for the theoretical calculation of molecular properties.

Predicted Quantitative Data for Arylboronic Acids

While specific data for this compound is not available, the following tables summarize the kind of quantitative data that would be obtained from theoretical calculations, based on studies of analogous arylboronic acids.[6][7][8]

Table 1: Optimized Geometrical Parameters (DFT B3LYP/6-311++G(d,p))

| Parameter | Bond | Length (Å) | Parameter | Angle | Value (°) |

| Bond Lengths | C-B | ~1.55 | Bond Angles | C-C-B | ~120 |

| B-O | ~1.37 | C-B-O | ~122 | ||

| O-H | ~0.97 | B-O-H | ~113 | ||

| C-N (pyrrole) | ~1.38 | Dihedral Angles | C-C-B-O | ~180 (planar) or ~0 (non-planar) | |

| N-H (pyrrole) | ~1.01 | O-B-O-H | ~0 or ~180 |

Note: The planarity of the boronic acid group relative to the aromatic ring is a key conformational feature.

Table 2: Calculated Electronic Properties (DFT B3LYP/6-311++G(d,p))

| Property | Value (eV) | Description |

| HOMO Energy | -6.0 to -7.0 | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -1.0 to -2.0 | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.0 to 6.0 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

| Dipole Moment | 1.5 to 3.0 D | A measure of the molecule's overall polarity. |

Table 3: Selected Vibrational Frequencies (DFT B3LYP/6-311++G(d,p))

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| O-H stretch | ~3600 | Stretching of the hydroxyl groups. |

| N-H stretch (pyrrole) | ~3500 | Stretching of the N-H bond in the pyrrole ring. |

| C-H stretch (aromatic) | ~3100 | Stretching of the C-H bonds on the pyrrole ring. |

| B-O stretch | ~1350 | Asymmetric stretching of the B-O bonds. |

| C-B stretch | ~1100 | Stretching of the carbon-boron bond. |

Intermolecular Interactions: The Boronic Acid Dimer

A significant feature of boronic acids is their propensity to form dimeric structures through hydrogen bonding between the hydroxyl groups. Theoretical calculations are instrumental in characterizing the geometry and stability of these dimers.

Caption: Hydrogen bonding in a this compound dimer.

Experimental Protocols

Theoretical calculations are most powerful when validated by experimental data. The synthesis and characterization of this compound would likely follow protocols established for other arylboronic acids.

Synthesis of Arylboronic Acids

A common method for the synthesis of arylboronic acids is the reaction of an organometallic reagent (derived from an aryl halide) with a trialkyl borate, followed by acidic workup.[1][9][10]

Protocol: Synthesis of 3-Pyridylboronic Acid (an analogous procedure) [10]

-

Reaction Setup: A solution of 3-bromopyridine and triisopropyl borate in a mixture of THF and toluene is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Lithium-Halogen Exchange: The reaction mixture is cooled to a low temperature (e.g., -40 °C). n-Butyllithium is added dropwise to the solution. The n-butyllithium selectively reacts with 3-bromopyridine to form 3-lithiopyridine.

-

Borylation: The in situ generated 3-lithiopyridine rapidly reacts with the triisopropyl borate present in the mixture to form the corresponding boronic ester.

-

Quenching and Hydrolysis: The reaction is quenched by the addition of an aqueous acid (e.g., hydrochloric acid). This hydrolyzes the boronic ester to the desired 3-pyridylboronic acid.

-

Isolation and Purification: The product is isolated by extraction and purified by recrystallization or column chromatography.

Spectroscopic Characterization

The synthesized this compound would be characterized using a variety of spectroscopic techniques to confirm its structure. The experimental spectra can then be compared with the results from theoretical calculations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR spectroscopy would be used to determine the connectivity of atoms in the molecule. Theoretical methods like the Gauge-Including Atomic Orbital (GIAO) method can predict NMR chemical shifts.[7]

-

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. The experimental spectra can be compared with the calculated vibrational frequencies to confirm the presence of key functional groups.[7]

-

UV-Visible Spectroscopy: This method provides information about the electronic transitions within the molecule. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra.[6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.

Conclusion

Theoretical calculations provide a powerful framework for understanding the structure, reactivity, and properties of this compound. By employing methods such as DFT and MP2, researchers can gain detailed insights that are crucial for the rational design of new molecules in the fields of drug discovery and materials science. While this guide has drawn upon data from analogous compounds due to the limited specific literature on this compound, the principles and methodologies described herein provide a solid foundation for future computational and experimental investigations of this promising molecule. The synergy between theoretical predictions and experimental validation will be key to unlocking the full potential of this compound and its derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Møller–Plesset perturbation theory - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. 6.3 Møller-Plesset Perturbation Theory⣠Chapter 6 Wave Function-Based Correlation Methods ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 5. researchgate.net [researchgate.net]

- 6. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]

- 7. DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 3-Pyrrolylboronic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 3-pyrrolylboronic acid in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document consolidates available data, offers predictive analysis based on analogous compounds, and details experimental protocols for precise solubility determination.

Executive Summary

Understanding the solubility of this compound is critical for its effective use in organic synthesis, particularly in cross-coupling reactions, and for formulation development. Direct quantitative solubility data for this compound is not extensively available in public literature. However, by examining the physicochemical properties of the pyrrole moiety and the boronic acid group, alongside solubility data for analogous compounds such as phenylboronic acid and N-Boc-pyrrole-2-boronic acid, a reliable qualitative solubility profile can be predicted. This guide also provides comprehensive experimental methodologies to enable researchers to determine precise solubility data in their specific solvent systems.

Predicted Solubility of this compound

The solubility of this compound is influenced by the polar nature of the pyrrole ring and the hydrogen-bonding capabilities of the boronic acid functional group. Generally, boronic acids exhibit poor solubility in nonpolar solvents and better solubility in polar solvents. For instance, a derivative, N-Boc-pyrrole-2-boronic acid, is reported to have good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethyl acetate, and dichloromethane, with poor solubility in water. Phenylboronic acid shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[1]

Based on these characteristics and data from related compounds, the following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF), Acetone | High to Moderate | The polar nature of these solvents can effectively solvate the polar pyrrole ring and the boronic acid group. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate | The ability of these solvents to act as both hydrogen bond donors and acceptors facilitates interaction with the boronic acid moiety. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents offer some polarity for dissolution, though likely less effective than highly polar aprotic solvents. |

| Ethers | Diethyl ether, 1,4-Dioxane | Moderate to Low | Ethers can accept hydrogen bonds from the boronic acid group, but their overall lower polarity may limit solubility compared to more polar aprotic solvents. |

| Hydrocarbons | Hexanes, Toluene | Low to Insoluble | The nonpolar nature of these solvents provides minimal interaction with the polar functional groups of this compound. |

| Aqueous | Water | Low | While the boronic acid group can hydrogen bond with water, the overall organic structure is expected to limit aqueous solubility. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, experimental determination of solubility is recommended. The following are standard methodologies for this purpose.

Dynamic (Turbidimetric) Method

This method involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[1]

Methodology:

-

Sample Preparation: A known mass of this compound and a known volume or mass of the test solvent are added to a sealed sample vial equipped with a magnetic stir bar.

-

Controlled Heating: The vial is placed in a temperature-controlled bath. The temperature is gradually increased at a slow, constant rate (e.g., 0.2-0.5 °C/min) with vigorous stirring.

-

Turbidity Measurement: The solution's turbidity is continuously monitored. This can be done visually or with an automated system using a light source and a detector to measure light transmission.

-

Determination of Cloud Point: The temperature at which the last solid particles dissolve and the solution becomes clear is recorded as the solubility temperature for that specific concentration.

-

Data Analysis: The experiment is repeated with different concentrations of the solute to construct a solubility curve (solubility vs. temperature).

Equilibrium (Shake-Flask) Method

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the test solvent. The presence of excess solid is crucial to ensure saturation.

-

Equilibration: The vial is sealed and agitated (e.g., using a shaker or rotator) in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand to let the undissolved solid settle. Alternatively, the saturated solution is separated from the solid by centrifugation or filtration. Care must be taken to maintain the temperature during this step.

-

Concentration Analysis: The concentration of this compound in the clear, saturated supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Data Reporting: The solubility is reported in units such as mg/mL, g/L, or molarity at the specified temperature.

Visualizing the Experimental Workflow